4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

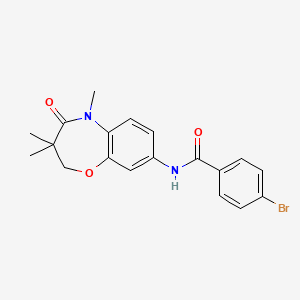

This compound features a benzoxazepin core substituted with 3,3,5-trimethyl groups and a 4-oxo moiety. The benzamide group is para-brominated, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name |

4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-10-14(8-9-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMMIWOEFWCUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Amidation: The final step involves the formation of the benzamide group through an amidation reaction. This can be achieved by reacting the brominated benzoxazepine with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzoxazepines.

Scientific Research Applications

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

3-Bromo-N-(3,3-Dimethyl-4-oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Benzamide

- Key Differences : Bromine at the meta position (C3) vs. para (C4) in the target compound; benzoxazepin substituents are 3,3-dimethyl (vs. 3,3,5-trimethyl).

- Molecular Formula : C₁₈H₁₇BrN₂O₃ (MW: 389.24).

- The absence of the 5-methyl group on the benzoxazepin ring could increase conformational flexibility .

2-(Trifluoromethyl)-N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Benzamide

- Key Differences : Trifluoromethyl (CF₃) replaces bromine; CF₃ is strongly electron-withdrawing.

- Molecular Formula: Not explicitly provided, but estimated MW ≈ 420–430 g/mol.

- Implications : Enhanced metabolic stability and lipophilicity due to CF₃, though synthesis costs are higher ($747–$2,365 per 1–100 mg), reflecting synthetic complexity .

Variations in the Benzoxazepin Core

4-tert-Butyl-N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-7-yl)Benzamide

- Key Differences : Benzamide substitution at the 7-position (vs. 8-position); tert-butyl group introduces bulk.

- Molecular Formula : C₂₃H₂₈N₂O₃ (MW: 380.48).

2-Methyl-N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Propanamide

Non-Benzoxazepin Analogs: N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide

Structural and Physicochemical Comparison Table

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can be described as follows:

- Molecular Formula : C19H24BrN3O2

- Molecular Weight : 396.32 g/mol

- Key Functional Groups : Bromine atom, benzamide moiety, and a tetrahydro-benzoxazepine structure.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit tumor growth in various cancer models. The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.5 | Breast |

| Compound B | 0.8 | Lung |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. This aligns with findings from similar compounds that target DNA synthesis and repair mechanisms.

Inhibition Studies

In vitro studies have demonstrated that this compound may act as a potent inhibitor of certain kinases involved in cancer progression. For example:

- Kinase Inhibition : Preliminary data suggest that the compound may inhibit PI3K/Akt signaling pathways which are critical in many cancers.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Study on Breast Cancer : A compound structurally similar to this compound showed a significant reduction in tumor size in xenograft models.

- Lung Cancer Trials : Early-phase trials indicated that compounds with the benzamide structure could lead to improved patient outcomes when combined with standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.